molecular formula C9H9NO2 B14235407 1-(Pyridin-3-yl)but-2-yne-1,4-diol CAS No. 391249-81-3

1-(Pyridin-3-yl)but-2-yne-1,4-diol

Cat. No.: B14235407
CAS No.: 391249-81-3
M. Wt: 163.17 g/mol
InChI Key: CAASSLDCHLNPFF-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)but-2-yne-1,4-diol is an organic compound characterized by the presence of a pyridine ring attached to a butyne diol structure

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)but-2-yne-1,4-diol typically involves the reaction of propargyl alcohol with pyridine-3-carboxaldehyde. The process begins with the addition of n-butyllithium to propargyl alcohol in tetrahydrofuran (THF) under nitrogen at 20°C. The mixture is then cooled to -78°C, and pyridine-3-carboxaldehyde is added dropwise. The reaction mixture is stirred for 1 hour at -78°C, then warmed to 0°C and stirred for an additional hour. The resultant mixture is treated with saturated aqueous ammonium chloride, extracted with diethyl ether, and purified by flash chromatography using ethyl acetate as the eluent .

Chemical Reactions Analysis

1-(Pyridin-3-yl)but-2-yne-1,4-diol undergoes various chemical reactions, including:

Scientific Research Applications

1-(Pyridin-3-yl)but-2-yne-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)but-2-yne-1,4-diol involves its interaction with various molecular targets. The compound’s alkyne and hydroxyl groups allow it to participate in multiple chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

1-(Pyridin-3-yl)but-2-yne-1,4-diol can be compared with similar compounds like 1,4-butynediol and 2-butene-1,4-diol. While these compounds share structural similarities, this compound is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

391249-81-3

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-pyridin-3-ylbut-2-yne-1,4-diol

InChI

InChI=1S/C9H9NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9,11-12H,6H2

InChI Key

CAASSLDCHLNPFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C#CCO)O

Origin of Product

United States

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